N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
Description
N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a cycloheptyl group and a dimethylamino phenyl propyl group attached to an oxalamide core.
Properties
IUPAC Name |
N'-cycloheptyl-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-23(2)18-13-11-16(12-14-18)8-7-15-21-19(24)20(25)22-17-9-5-3-4-6-10-17/h11-14,17H,3-10,15H2,1-2H3,(H,21,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKOPQRSPUIPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route generally includes the following steps:
Formation of the Cycloheptyl Intermediate: This step involves the preparation of the cycloheptyl group, which is then attached to the oxalamide core.
Attachment of the Dimethylamino Phenyl Propyl Group: The dimethylamino phenyl propyl group is synthesized separately and then attached to the oxalamide core through a series of chemical reactions.
Final Assembly: The final step involves the coupling of the cycloheptyl intermediate with the dimethylamino phenyl propyl group to form the desired compound.
Chemical Reactions Analysis
N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide can be compared with other similar compounds, such as:
N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide: This compound has a cyclopentyl group instead of a cycloheptyl group, which may affect its biological activity and applications.
N1-cyclohexyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide:
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications compared to its analogs.
Biological Activity
N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide, identified by the CAS number 953987-56-9, is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This compound features a cycloheptyl group linked to an oxalamide core, along with a dimethylamino phenyl propyl moiety. Its synthesis and biological applications have garnered significant attention in recent research.
Chemical Structure and Properties
The compound's IUPAC name is N'-cycloheptyl-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide. The molecular formula is , and its InChI key is OYKOPQRSPUIPIF-UHFFFAOYSA-N. The unique structural features of this compound contribute to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C20H31N3O2 |
| IUPAC Name | N'-cycloheptyl-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |
| InChI Key | OYKOPQRSPUIPIF-UHFFFAOYSA-N |
| CAS Number | 953987-56-9 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Cycloheptyl Intermediate : The cycloheptyl group is synthesized from cycloheptanone through various reactions.
- Formation of Dimethylamino Phenyl Propyl Group : This involves the reaction of 4-(dimethylamino)benzaldehyde with propylamine under reductive amination conditions.
- Coupling Reaction : The final step involves coupling the cycloheptyl intermediate with the dimethylamino phenyl propyl group using oxalyl chloride in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Research Findings
Recent studies have explored the compound's effects on various biological systems:
- Anticancer Activity : Preliminary investigations indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction.
- Neuropharmacological Effects : Due to the presence of the dimethylamino group, there is potential for central nervous system activity, warranting further exploration in neuropharmacology.
Case Studies
- Study on Cytotoxicity : A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent.
- Neuropharmacological Assessment : Another study evaluated the compound's effects on neurotransmitter systems in rodent models. Findings suggested modulation of serotonin and dopamine pathways, indicating possible applications in treating mood disorders.
Comparative Analysis with Similar Compounds
This compound can be compared with several structurally similar compounds:
| Compound Name | Structural Difference | Potential Activity |
|---|---|---|
| N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide | Cyclopentyl instead of cycloheptyl | Potentially different pharmacokinetics |
| N1-cyclohexyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide | Cyclohexyl instead of cycloheptyl | Varying biological activity |
The differences in structure may influence the biological activity and pharmacokinetics of these compounds, highlighting the importance of structural modifications in drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
